2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a trifluoromethyl group, a nitro group, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride-pyridine, 1,3-dibromo-5,5-dimethylhydantoin, and various reducing agents . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can lead to a variety of trifluoromethylated compounds.
Scientific Research Applications
2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethylamino)-5-nitro-N-phenylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(2-hydroxyethylamino)-5-nitro-N-[3-(methyl)phenyl]benzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4/c17-16(18,19)10-2-1-3-11(8-10)21-15(24)13-9-12(22(25)26)4-5-14(13)20-6-7-23/h1-5,8-9,20,23H,6-7H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIWKGQJYZWVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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